molecular formula C11H8O3 B1595873 3-Methyl-4-phenylfuran-2,5-dione CAS No. 41016-29-9

3-Methyl-4-phenylfuran-2,5-dione

Cat. No. B1595873
CAS RN: 41016-29-9
M. Wt: 188.18 g/mol
InChI Key: FLXXGYZTCHZBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenylfuran-2,5-dione is a chemical compound used in scientific research . It belongs to the class of furans, which are heterocyclic compounds . The CAS number of this compound is 41016-29-9 .


Molecular Structure Analysis

The molecular formula of 3-Methyl-4-phenylfuran-2,5-dione is C11H8O3 . The molecular weight is 188.18 . Unfortunately, the search results do not provide more detailed information about the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-phenylfuran-2,5-dione include a boiling point, but the exact value is not provided in the search results . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis of Antifungal Compounds

3-Methyl-4-phenylfuran-2,5-dione has been utilized in the synthesis of antifungal compounds, particularly Gymnoascolide A. This synthesis involves chemoselective coupling reactions and regioselective reductions, highlighting the compound's utility in creating biologically active molecules (Baag & Argade, 2008).

Chemical Transformation Studies

Studies have explored the reaction pathways of derivatives of 3-Methyl-4-phenylfuran-2,5-dione. For example, 4-benzoyl-5-phenylfuran-2,3-dione's reaction with specific phosphoranes forms adducts, offering insights into structural characteristics and reaction mechanisms of these derivatives (Koz’minykh et al., 2006).

Study of Molecular Interaction and Structure

Research on related compounds like 5-aryl-4-methyl-2,3-dihydrofuran-2,3-diones has provided insights into molecular interactions and structural dynamics. This includes studying reactions with different nucleophiles and using spectroscopic techniques for understanding reaction mechanisms (Zalesov & Kozlov, 2002).

Synthesis of Diverse Organic Compounds

3-Methyl-4-phenylfuran-2,5-dione derivatives have been used to synthesize various organic compounds. For instance, 2-acyl-3-methylthiofurans were obtained from enolates by reaction with iodine, demonstrating the compound's versatility in organic synthesis (Tinggaard et al., 1989).

Development of Enzyme Inhibitors

Derivatives of 3-Methyl-4-phenylfuran-2,5-dione have been studied for their potential as enzyme inhibitors. Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives revealed their efficacy as inhibitors of glycolic acid oxidase, with implications for medical and pharmacological applications (Rooney et al., 1983).

Polymerization and Material Science

In the field of materials science, 3-Methyl-4-phenylfuran-2,5-dione derivatives have been used in the synthesis of polyfunctionalized furans, contributing to the development of new materials with potential applications in various industries (Onitsuka & Nishino, 2003).

Safety And Hazards

The safety and hazards associated with 3-Methyl-4-phenylfuran-2,5-dione are not detailed in the search results .

properties

IUPAC Name

3-methyl-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXXGYZTCHZBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305581
Record name 3-Methyl-4-phenylfuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylfuran-2,5-dione

CAS RN

41016-29-9
Record name NSC171189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-4-phenylfuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-phenylfuran-2,5-dione
Reactant of Route 2
3-Methyl-4-phenylfuran-2,5-dione
Reactant of Route 3
3-Methyl-4-phenylfuran-2,5-dione
Reactant of Route 4
3-Methyl-4-phenylfuran-2,5-dione
Reactant of Route 5
3-Methyl-4-phenylfuran-2,5-dione
Reactant of Route 6
3-Methyl-4-phenylfuran-2,5-dione

Citations

For This Compound
2
Citations
MM Baag, NP Argade - Synthesis, 2008 - thieme-connect.com
Recently isolated 4-benzyl-3-phenylfuran-2, 5-dione and antifungal gymnoascolide A have been synthesized using the chemoselective SN 2′ coupling of phenylmagnesium bromide …
Number of citations: 9 www.thieme-connect.com
X Bao, L Zeng, J Jin, S Cui - The Journal of Organic Chemistry, 2022 - ACS Publications
A facile synthesis of γ-butenolides and maleic anhydrides via annulation of α-keto acids and triazenyl alkynes is described. In this process, α-keto acids and triazenyl alkynes could …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.